2-[(DIBENZO[B,D]FURAN-2-YLSULFONYL)AMINO]-3-PHENYLPROPANAMIDE
Overview
Description
2-[(DIBENZO[B,D]FURAN-2-YLSULFONYL)AMINO]-3-PHENYLPROPANAMIDE is a complex organic compound that features a dibenzofuran moiety linked to a phenylalanine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(DIBENZO[B,D]FURAN-2-YLSULFONYL)AMINO]-3-PHENYLPROPANAMIDE typically involves multiple steps, starting with the preparation of dibenzofuran-2-sulfonyl chloride. This intermediate is then reacted with phenylalanine or its derivatives under specific conditions to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(DIBENZO[B,D]FURAN-2-YLSULFONYL)AMINO]-3-PHENYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogens like chlorine or bromine, and nucleophiles such as amines or thiols, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[(DIBENZO[B,D]FURAN-2-YLSULFONYL)AMINO]-3-PHENYLPROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-[(DIBENZO[B,D]FURAN-2-YLSULFONYL)AMINO]-3-PHENYLPROPANAMIDE exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These targets could include enzymes or receptors, where the compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler compound with a similar core structure but lacking the sulfonyl and phenylalanine groups.
Phenylalanine Derivatives: Compounds like N-acetylphenylalanine, which share the phenylalanine moiety but differ in other structural aspects.
Uniqueness
2-[(DIBENZO[B,D]FURAN-2-YLSULFONYL)AMINO]-3-PHENYLPROPANAMIDE is unique due to its combination of a dibenzofuran core with a sulfonylated phenylalanine derivative. This unique structure imparts specific chemical and biological properties that are not observed in simpler or less functionalized analogs.
Properties
IUPAC Name |
2-(dibenzofuran-2-ylsulfonylamino)-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c22-21(24)18(12-14-6-2-1-3-7-14)23-28(25,26)15-10-11-20-17(13-15)16-8-4-5-9-19(16)27-20/h1-11,13,18,23H,12H2,(H2,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKQUNRGRAEZIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NS(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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